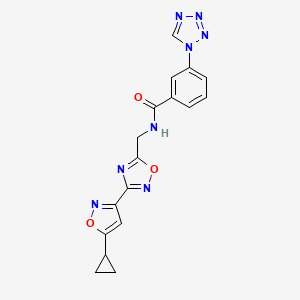![molecular formula C10H17NO3 B2403047 (4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,4'-oxane]-1-yl)methanol CAS No. 2253629-55-7](/img/structure/B2403047.png)
(4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,4'-oxane]-1-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,4’-oxane]-1-yl)methanol is a synthetic compound that has garnered attention due to its unique bicyclic structure, which includes both an oxabicyclo and spirocyclic ring system. This compound is of interest in various fields, including medicinal chemistry and environmental science, due to its potential therapeutic and environmental applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,4’-oxane]-1-yl)methanol typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular creation of 1,2-disubstituted bicyclo[2.1.1]hexane modules, which can be further derivatized through numerous transformations . Another approach involves the BF3·Et2O-catalyzed formal [2π + 2σ] cycloaddition of bicyclo[1.1.0]butanes with benzofuran-derived oxa (aza)dienes . This method provides high yields and excellent chemoselectivities under mild reaction conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalable nature of the aforementioned synthetic routes suggests that they could be adapted for industrial use. The use of photochemistry and BF3·Et2O-catalyzed cycloaddition are promising due to their efficiency and high yields .
化学反応の分析
Types of Reactions
(4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,4’-oxane]-1-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, reduction could produce an alcohol, and substitution could result in a variety of functionalized derivatives.
科学的研究の応用
(4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,4’-oxane]-1-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block for creating novel sp3-rich chemical spaces, which are valuable in drug discovery.
Biology: Its unique structure allows it to serve as a bioisostere, potentially replacing phenyl rings in bioactive compounds to improve physicochemical properties.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs with improved solubility and bioactivity.
Industry: It is used in the development of agrochemicals, where replacing phenyl rings with this compound has shown to improve water solubility and reduce lipophilicity while retaining bioactivity.
作用機序
The mechanism of action for (4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,4’-oxane]-1-yl)methanol involves its interaction with molecular targets and pathways within biological systems. Its unique structure allows it to mimic the geometric properties of phenyl rings, thereby interacting with similar molecular targets. This interaction can modulate various biological pathways, leading to its observed effects in therapeutic and environmental applications .
類似化合物との比較
Similar Compounds
2-Oxabicyclo[2.1.1]hexane: This compound is a saturated bioisostere of the ortho-substituted phenyl ring and shares similar geometric properties.
Bicyclo[1.1.0]butane: Used in cycloaddition reactions to create sp3-rich chemical spaces.
Spiro-bicyclo[2.1.1]hexane: Formed via BF3·Et2O-catalyzed cycloaddition and used in similar applications.
Uniqueness
What sets (4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,4’-oxane]-1-yl)methanol apart is its combination of an oxabicyclo and spirocyclic ring system, which provides unique physicochemical properties. This dual-ring structure enhances its stability and bioactivity, making it a valuable compound in various scientific and industrial applications.
特性
IUPAC Name |
(4-aminospiro[2-oxabicyclo[2.1.1]hexane-3,4'-oxane]-1-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c11-9-5-8(6-9,7-12)14-10(9)1-3-13-4-2-10/h12H,1-7,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOLQRWYDUJRBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C3(CC(C3)(O2)CO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2402966.png)
![1-(2,5-Dimethoxyphenyl)-2-(3-(dimethylamino)propyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2402967.png)

![2-(furan-2-yl)-4-methyl-N-[2-(2-methylphenoxy)ethyl]-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2402970.png)

![(5E)-5-{[6-(4-fluorophenoxy)pyridin-3-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B2402973.png)





![5-ethoxy-1,6-dimethyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2402986.png)
![5-chloro-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2402987.png)
